molecular formula C29H47BrO3 B13711160 5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate

5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate

Cat. No.: B13711160
M. Wt: 523.6 g/mol
InChI Key: YEACHZHDRMYMDK-WJIQIBEWSA-N
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Description

5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate is a synthetic compound used as an intermediate in the chemical synthesis of cholesterol derivatives. It is also a substrate for producing androsterone derivatives via bacterial steroid biotransformation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate involves multiple steps, starting from cholesterol or its derivatives. The bromination and epoxidation reactions are key steps in the synthesis. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination and peracids for epoxidation. The acetylation step is carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cholesterol and androsterone derivatives, which have significant biological and industrial applications .

Scientific Research Applications

5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate involves its interaction with specific enzymes and receptors in the body. The bromine and epoxide groups play a crucial role in its reactivity and binding affinity. The compound can modulate the activity of enzymes involved in steroid metabolism, leading to the formation of various bioactive derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5 alpha-Bromo-6,19-epoxycholestanol 3-Acetate is unique due to the presence of both bromine and epoxide groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various steroid derivatives .

Properties

Molecular Formula

C29H47BrO3

Molecular Weight

523.6 g/mol

IUPAC Name

[(1R,2S,5R,6R,9S,10S,12R,13R,15R)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate

InChI

InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

YEACHZHDRMYMDK-WJIQIBEWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@H](C5)OC(=O)C)CO4)Br)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)CO4)Br)C

Origin of Product

United States

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